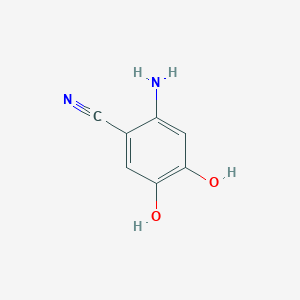
2-Amino-4,5-dihydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dihydroxybenzonitrile, commonly known as ADHBN, is an organic compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. ADHBN is widely used in the chemical industry to synthesize various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of ADHBN is not fully understood. However, it is believed to exert its biological activities through the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. ADHBN has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ADHBN has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of ROS and lipid peroxidation in cells. ADHBN has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ADHBN has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
ADHBN has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. ADHBN is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ADHBN has some limitations for lab experiments. It is toxic in high doses and can cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling ADHBN.
Zukünftige Richtungen
There are several future directions for the research on ADHBN. One area of interest is the development of new synthetic methods for ADHBN and its derivatives. Another area of interest is the investigation of the biological activities of ADHBN and its potential use as a therapeutic agent. The use of ADHBN as a precursor for the synthesis of other important organic compounds is also an area of interest. Further research is needed to fully understand the mechanism of action of ADHBN and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
ADHBN has been extensively used in scientific research to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a precursor for the synthesis of other important organic compounds, such as 2,3-dihydroxybenzoic acid and 2-amino-3-hydroxybenzoic acid. ADHBN has been found to exhibit various biological activities, including antioxidant, antimicrobial, and antitumor properties.
Eigenschaften
CAS-Nummer |
114903-82-1 |
|---|---|
Produktname |
2-Amino-4,5-dihydroxybenzonitrile |
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
2-amino-4,5-dihydroxybenzonitrile |
InChI |
InChI=1S/C7H6N2O2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,10-11H,9H2 |
InChI-Schlüssel |
PKQHDDCTJKRLRH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)N)C#N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)O)N)C#N |
Synonyme |
Benzonitrile, 2-amino-4,5-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
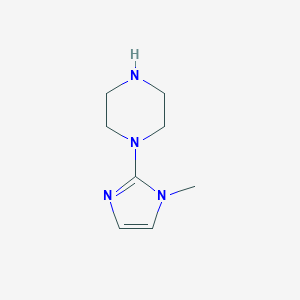
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
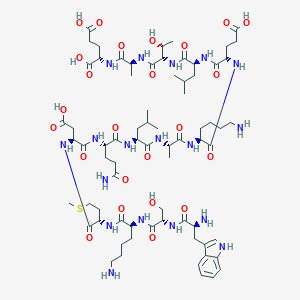
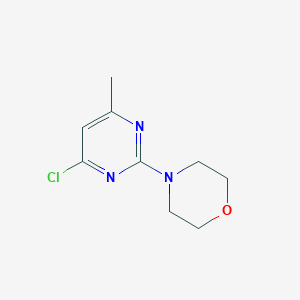

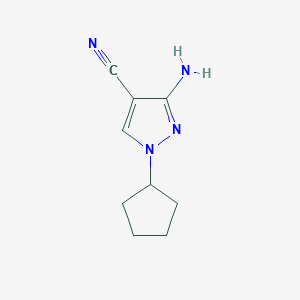
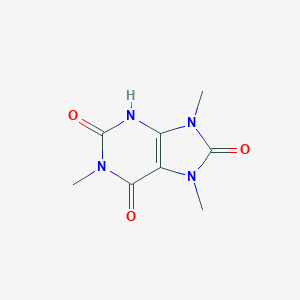
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
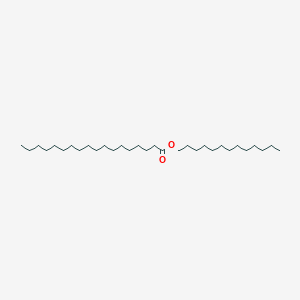


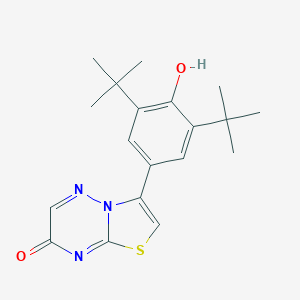
![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)